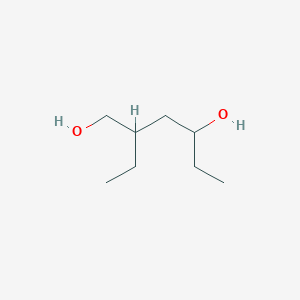
2-Ethylhexane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexane-1,4-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is a colorless, slightly viscous liquid that is soluble in water and various organic solvents. It is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethylhexane-1,4-diol can be synthesized through several methods. One common method involves the hydroformylation of 2-ethylhexene, followed by hydrogenation. The hydroformylation reaction introduces a formyl group (-CHO) to the alkene, which is then reduced to an alcohol group (-OH) through hydrogenation.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the hydroformylation and hydrogenation reactions are carefully controlled to ensure high yield and purity. The process typically involves the use of catalysts such as rhodium or cobalt complexes to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Ethylhexane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexane-1,3-diol: Similar structure but with hydroxyl groups at different positions.
1,4-Butanediol: A shorter chain diol with similar reactivity.
1,6-Hexanediol: A longer chain diol with similar properties.
Uniqueness
2-Ethylhexane-1,4-diol is unique due to its specific arrangement of hydroxyl groups and the ethyl substituent on the hexane chain. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other diols may not be able to fulfill.
Eigenschaften
Molekularformel |
C8H18O2 |
|---|---|
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2-ethylhexane-1,4-diol |
InChI |
InChI=1S/C8H18O2/c1-3-7(6-9)5-8(10)4-2/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
NKUSBXAXENGEJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(CC)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


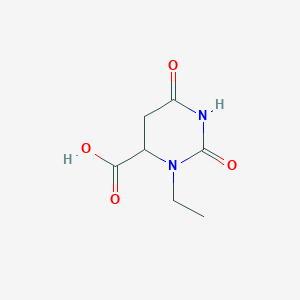
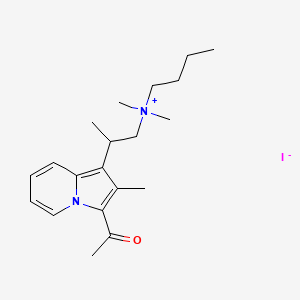
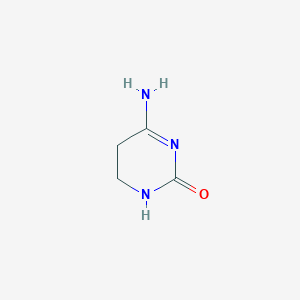
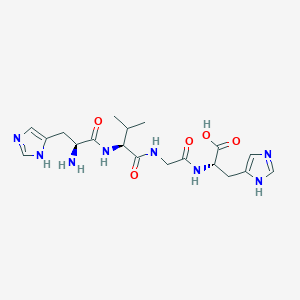
![3-Amino-7-methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12922448.png)
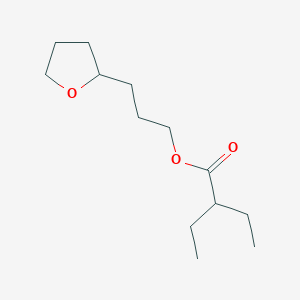
![Ethyl [(but-3-en-1-yl)oxy]carbamate](/img/structure/B12922453.png)

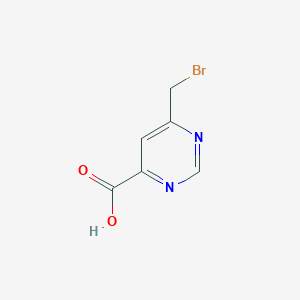
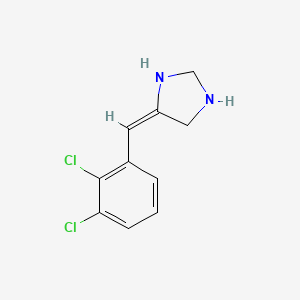
![6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922508.png)

![[(3-Nitroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12922522.png)
![Adenosine, 8-[(4-chlorophenyl)thio]-](/img/structure/B12922528.png)
